2-Methyl-1-benzothiophene-3-sulfonyl chloride
Overview
Description
2-Methyl-1-benzothiophene-3-sulfonyl chloride is an organic compound with the molecular formula C9H7ClO2S2 and a molecular weight of 246.74 g/mol . It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1-benzothiophene-3-sulfonyl chloride can be synthesized through the reaction of 2-methylbenzo[b]thiophene with sulfuryl chloride in the presence of N,N-dimethylformamide (DMF) as a solvent . The reaction is carried out at a temperature range of 0°C to 85°C over a period of approximately 2.8 hours. The product is then isolated through extraction with ethyl acetate and purified by flash chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method involving sulfuryl chloride and DMF can be scaled up for industrial purposes. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-benzothiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic substitution: Due to the presence of the sulfonyl chloride group, it can participate in electrophilic substitution reactions.
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamides and other derivatives.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include electrophiles such as halogens and acylating agents.
Nucleophilic substitution: Reagents such as amines and alcohols are commonly used under mild to moderate conditions.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonate esters: Formed through nucleophilic substitution with alcohols.
Scientific Research Applications
2-Methyl-1-benzothiophene-3-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the development of biologically active compounds and pharmaceuticals.
Medicine: As an intermediate in the synthesis of potential therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-1-benzothiophene-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide and sulfonate ester derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the carbon atom adjacent to the sulfur atom more electrophilic .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position.
2-Methylbenzo[b]thiophene-3-sulfonamide: A derivative formed through nucleophilic substitution of the sulfonyl chloride group with an amine.
Uniqueness
2-Methyl-1-benzothiophene-3-sulfonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of derivatives it can form. The presence of the methyl group at the 2-position and the sulfonyl chloride group at the 3-position provides distinct chemical properties compared to other benzothiophene derivatives .
Properties
IUPAC Name |
2-methyl-1-benzothiophene-3-sulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2S2/c1-6-9(14(10,11)12)7-4-2-3-5-8(7)13-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIFKAGXIKNRIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90273-31-7 | |
Record name | 2-methyl-1-benzothiophene-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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